5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, imidazole, and oxazole rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, imidazole, and appropriate oxazole precursors. The synthesis may proceed through the following steps:
Formation of the imidazole derivative: Reacting imidazole with a suitable alkylating agent to introduce the propyl group.
Synthesis of the oxazole ring: Cyclization reactions involving the appropriate precursors to form the oxazole ring.
Coupling reactions: Combining the imidazole derivative with the oxazole ring through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Affecting cell growth, division, or signaling pathways.
Induce oxidative stress: Leading to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the imidazole moiety.
N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide: Lacks the dimethoxyphenyl group.
Uniqueness
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide is unique due to its combination of aromatic, imidazole, and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-24-15-5-4-13(10-17(15)25-2)16-11-14(21-26-16)18(23)20-6-3-8-22-9-7-19-12-22/h4-5,7,9-12H,3,6,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASHUFKRMAGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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